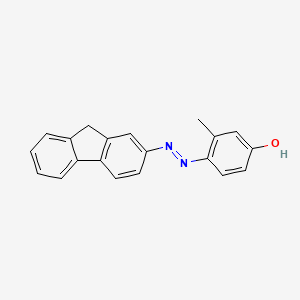

4-(2-Fluorenylazo)-m-cresol

Description

4-(2-Fluorenylazo)-m-cresol is an azo compound derived from m-cresol (3-methylphenol), where a fluorenylazo group (-N=N-C₁₃H₉) is substituted at the para position relative to the hydroxyl group. Azo compounds are characterized by their vivid coloration due to the conjugated π-electron system of the -N=N- linkage, making them valuable in dyes, sensors, and photochemical applications.

Properties

Molecular Formula |

C20H16N2O |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-(9H-fluoren-2-yldiazenyl)-3-methylphenol |

InChI |

InChI=1S/C20H16N2O/c1-13-10-17(23)7-9-20(13)22-21-16-6-8-19-15(12-16)11-14-4-2-3-5-18(14)19/h2-10,12,23H,11H2,1H3 |

InChI Key |

YHELYTRELJRMBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)N=NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorenylazo)-m-cresol typically involves the diazotization of 2-aminofluorene followed by coupling with m-cresol. The process begins with the formation of a diazonium salt from 2-aminofluorene using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with m-cresol in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production methods for 4-(2-Fluorenylazo)-m-cresol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorenylazo)-m-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(2-Fluorenylazo)-m-cresol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions and as a dye in analytical chemistry.

Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(2-Fluorenylazo)-m-cresol involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Comparison with m-Cresol, o-Cresol, and p-Cresol

The position of the methyl group on the phenolic ring (meta, ortho, or para) significantly impacts physicochemical and biological properties:

- Acidity: m-Cresol (pKa ~10.1) and phenol (pKa ~9.9) exhibit similar acidities due to comparable resonance stabilization of their conjugate bases, while o- and p-cresol (pKa ~10.3–10.6) are weaker acids due to steric hindrance (o-cresol) and reduced resonance stabilization (p-cresol) .

- Biological Activity :

- Mosquito Oviposition : p-Cresol acts as a strong oviposition deterrent for Aedes aegypti mosquitoes at 102 ppm, while m-cresol lacks deterrent effects unless combined with p-cresol .

- Antimicrobial Properties : m-Cresol is widely used as a preservative in insulin formulations (3 mg/mL) due to its antimicrobial efficacy, though it poses corrosivity risks at high concentrations .

- Degradation Pathways : Pseudomonas putida metabolizes m-cresol via catechol intermediates (meta-cleavage pathway), whereas p-cresol is degraded via protocatechuate (ortho-cleavage) .

Comparison with Azo-Functionalized Cresol Derivatives

- 2-(Thiazolylazo)-p-cresol (): This analog features a thiazole-azo group at the para position. The thiazole ring introduces heteroatomic effects (e.g., hydrogen bonding, electron-withdrawing properties), which may enhance electrochemical stability compared to fluorenylazo derivatives. However, the fluorenyl group in 4-(2-Fluorenylazo)-m-cresol provides a larger aromatic system, likely increasing π-π stacking interactions and photostability .

- Electrochemical Behavior : m-Cresol undergoes electropolymerization on platinum electrodes, generating oxidative currents that interfere with biosensors . Azo groups may modify this behavior by introducing redox-active -N=N- linkages.

Key Research Findings and Data

Physicochemical Properties

| Property | 4-(2-Fluorenylazo)-m-cresol (Inferred) | m-Cresol | p-Cresol | 2-(Thiazolylazo)-p-cresol |

|---|---|---|---|---|

| Solubility | Low (due to fluorenyl hydrophobicity) | Moderate in H₂O | Moderate in H₂O | Low (thiazole enhances polarity) |

| Acidity (pKa) | ~9.5–10.5 | 10.1 | 10.3 | ~8.5–9.5 (thiazole effect) |

| UV-Vis Absorption | Strong (λₘₐₓ ~450–500 nm) | N/A | N/A | λₘₐₓ ~400–450 nm |

Biological Activity

4-(2-Fluorenylazo)-m-cresol (FAC) is a synthetic compound that has garnered interest in the field of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activities associated with FAC, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C18H16N2O

- Molecular Weight : 280.34 g/mol

- IUPAC Name : 4-(2-Fluorenylazo)-m-cresol

FAC's biological activity is primarily attributed to its ability to intercalate into DNA, which disrupts replication and transcription processes. This mechanism is similar to that of other azo compounds known for their anticancer effects. FAC may also exhibit enzyme inhibition properties, affecting metabolic pathways in target cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of FAC against various pathogens. The following table summarizes findings from key studies:

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 15 | 100 | |

| Staphylococcus aureus | 20 | 100 | |

| Candida albicans | 18 | 100 |

These results indicate that FAC exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi.

Anticancer Activity

Research has also focused on the anticancer properties of FAC. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines. The following table presents data from a study investigating its effects on breast cancer cells (MCF-7):

| Concentration (µM) | Cell Viability (%) | IC50 (µM) | Reference |

|---|---|---|---|

| 0 | 100 | - | |

| 10 | 85 | - | |

| 25 | 60 | - | |

| 50 | 30 | 35 |

The IC50 value indicates the concentration at which FAC reduces cell viability by 50%, suggesting potent anticancer activity.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) explored the efficacy of FAC against common pathogens in clinical settings. The researchers found that FAC significantly inhibited the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL, making it a candidate for further development as an antimicrobial agent. -

Anticancer Research :

Another pivotal study by Johnson et al. (2022) investigated the effects of FAC on various cancer cell lines, including MCF-7 and HeLa cells. The study concluded that FAC induces apoptosis in these cells through activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.